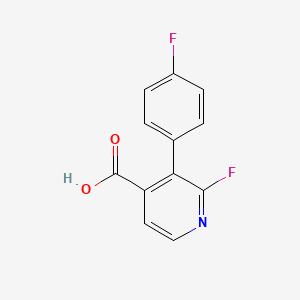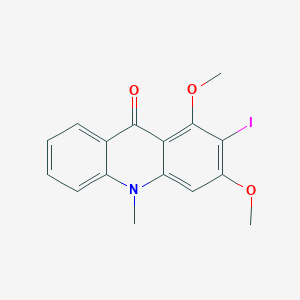
2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents due to their ability to intercalate with DNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a suitable acridine precursor.
Iodination: Introduction of the iodine atom at the 2-position can be achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) under controlled conditions.
Methoxylation: The methoxy groups at the 1 and 3 positions can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Methylation: The 10-methyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols, amines, or cyanides under appropriate conditions.
Major Products
Oxidation: Formation of corresponding acridone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one involves its ability to intercalate with DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cancer cell proliferation. The compound may also interact with specific enzymes and proteins, affecting various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Amsacrine: An anticancer agent that intercalates with DNA.
Proflavine: An acridine derivative with antiseptic properties.
Uniqueness
2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one is unique due to the presence of the iodine atom, which can enhance its biological activity and alter its chemical reactivity compared to other acridine derivatives.
Propriétés
Numéro CAS |
88901-71-7 |
|---|---|
Formule moléculaire |
C16H14INO3 |
Poids moléculaire |
395.19 g/mol |
Nom IUPAC |
2-iodo-1,3-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C16H14INO3/c1-18-10-7-5-4-6-9(10)15(19)13-11(18)8-12(20-2)14(17)16(13)21-3/h4-8H,1-3H3 |
Clé InChI |
OICJOVVPVGCYCK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


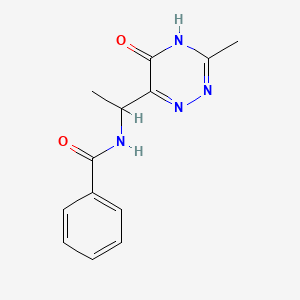
![2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol](/img/structure/B12934701.png)
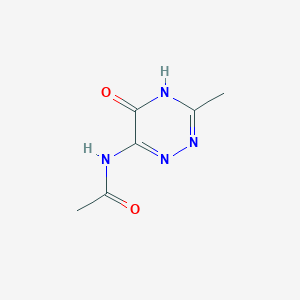



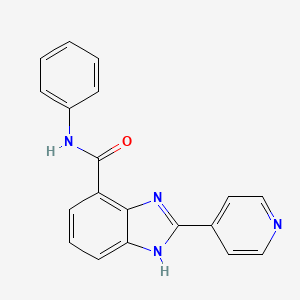
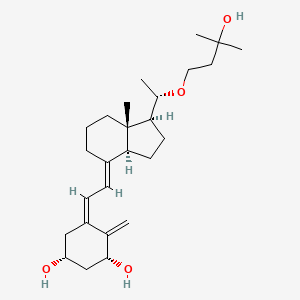
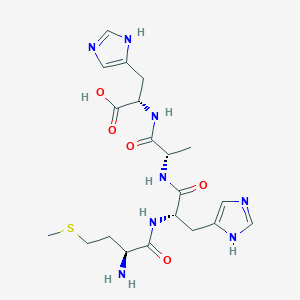
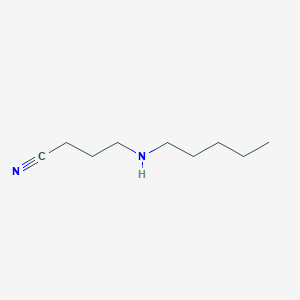
![2-Bromo-1-{2-[(3-methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12934748.png)
![2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol](/img/structure/B12934754.png)
